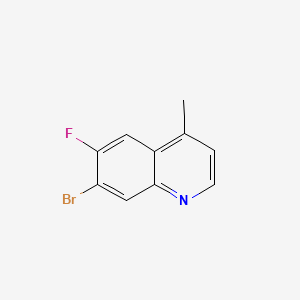

7-Bromo-6-fluoro-4-methylquinoline

Description

7-Bromo-6-fluoro-4-methylquinoline is a halogenated quinoline derivative characterized by a fused benzene-pyridine backbone. The compound features a bromine atom at position 7, a fluorine atom at position 6, and a methyl group at position 3.

The methyl group at position 4 may improve lipophilicity, affecting pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

7-bromo-6-fluoro-4-methylquinoline |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3 |

InChI Key |

FDZSBHSEUUZGNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NC=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-4-methylquinoline typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen atoms on a quinoline precursor. For instance, starting with a 4-methylquinoline derivative, bromination and fluorination reactions can be sequentially performed to introduce the bromine and fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents, can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-fluoro-4-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

7-Bromo-6-fluoro-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-4-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. For instance, the compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 7-bromo-6-fluoro-4-methylquinoline and related compounds:

Key Observations :

- Halogen Effects: Fluorine’s electronegativity in 7-bromo-6-fluoro-4-methylquinoline may reduce oxidative metabolism compared to chlorine in 7-bromo-4-chloro-6-methylquinoline. Bromine’s larger atomic radius facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Substituent Position: Methyl at position 4 (target compound) vs. position 6 (7-bromo-4-chloro-6-methylquinoline) alters steric interactions, impacting binding affinity in medicinal applications .

- Functional Group Diversity: The difluoromethylphenyl group in 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.